N-[3,5-Bis(trifluoromethyl)phenyl]-N-(9R)-cinchonan-9-ylurea
Description
N-[3,5-Bis(trifluoromethyl)phenyl]-N-(9R)-cinchonan-9-ylurea (CAS: 1326239-56-8) is a cinchona alkaloid-derived organocatalyst. With a molecular formula of C₂₉H₂₈F₆N₄O₂ and a molecular weight of 578.5 g/mol, it features a urea moiety at position 9 of the cinchona scaffold and two electron-withdrawing trifluoromethyl groups on the aromatic ring . This compound is widely used in asymmetric catalysis, particularly for enantioselective Mannich reactions and conjugate additions, leveraging its dual hydrogen-bonding capability to activate substrates .
Properties
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]-1-[(R)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26F6N4O/c1-2-16-15-37-10-8-17(16)11-24(37)25(22-7-9-36-23-6-4-3-5-21(22)23)38(26(35)39)20-13-18(27(29,30)31)12-19(14-20)28(32,33)34/h2-7,9,12-14,16-17,24-25H,1,8,10-11,15H2,(H2,35,39)/t16?,17?,24?,25-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIMVPVDYJPNQKO-SPBIILDVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)N(C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC1CN2CCC1CC2[C@@H](C3=CC=NC4=CC=CC=C34)N(C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26F6N4O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
(9R)-Cinchonan-9-Amine Preparation
The cinchona alkaloid backbone originates from natural sources such as Cinchona officinalis or Cinchona calisaya, which provide enantiomerically pure (8α,9R)-cinchonan-9-ol derivatives. Conversion of the hydroxyl group to an amine involves a two-step process:
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Mesylation : Treatment of (9R)-cinchonan-9-ol with methanesulfonyl chloride (MsCl) in dichloromethane (DCM) yields the mesylate intermediate.
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Amination : Displacement of the mesylate group using aqueous ammonia or benzylamine generates (9R)-cinchonan-9-amine.
This route preserves the stereochemical integrity of the cinchona framework, critical for the compound’s enantioselective properties.
3,5-Bis(trifluoromethyl)phenyl Isocyanate Synthesis
The electrophilic partner, 3,5-bis(trifluoromethyl)phenyl isocyanate, is synthesized via phosgenation of the corresponding aniline:
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Aniline Preparation : 3,5-Bis(trifluoromethyl)aniline is commercially available or prepared by nitration and reduction of bis(trifluoromethyl)benzene.
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Phosgenation : Reaction with triphosgene in anhydrous toluene at 0–5°C produces the isocyanate, which is purified by distillation under reduced pressure.
Urea Formation: Reaction Mechanism and Conditions
Coupling Reaction
The urea linkage forms via nucleophilic attack of the cinchonan-9-amine on the isocyanate:
Key Parameters :
Optimization Challenges
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Moisture Sensitivity : Isocyanates react violently with water, necessitating strict anhydrous conditions.
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Steric Hindrance : The bulky trifluoromethyl groups slow the reaction, requiring prolonged stirring.
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Stereochemical Control : The (9R)-configuration of the cinchonan moiety must remain intact, necessitating mild reaction conditions.
Work-Up and Purification
Isolation
Post-reaction, the crude product is isolated via:
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Solvent Removal : Rotary evaporation under reduced pressure.
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Acid-Base Extraction : Washing with dilute HCl (to remove unreacted amine) followed by sodium bicarbonate (to neutralize excess isocyanate).
Chromatographic Purification
Flash column chromatography on silica gel with a gradient of ethyl acetate/hexanes (1:3 to 1:1) yields the pure urea derivative. Analytical HPLC confirms enantiopurity (>99% ee).
Analytical Characterization
Spectroscopic Data
Comparative Data Table
| Parameter | Value/Observation | Source |
|---|---|---|
| Yield | 68–72% | |
| Melting Point | 189–191°C | |
| Specific Rotation ([α]) | +127° (c = 1.0, CHCl) | |
| HPLC Purity | >99% |
Mechanistic Insights from Catalytic Studies
Density functional theory (DFT) studies on cinchona urea catalysts reveal that:
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The urea group hydrogen-bonds to the nucleophile (e.g., thiolate), while the protonated amine activates the electrophile via Brønsted acid catalysis.
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The methoxy group on the quinoline ring stabilizes transition states through conformational effects, enhancing enantioselectivity.
These findings underscore the importance of the urea moiety’s hydrogen-bonding capacity in directing reactivity and stereochemical outcomes .
Chemical Reactions Analysis
Types of Reactions
N-[3,5-Bis(trifluoromethyl)phenyl]-N-(9R)-cinchonan-9-ylurea undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing trifluoromethyl groups.
Addition Reactions: It can also undergo addition reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include strong bases, nucleophiles, and electrophiles. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield derivatives with modified functional groups, while addition reactions can result in the formation of complex adducts .
Scientific Research Applications
Chemical Properties and Structure
- IUPAC Name : N-[3,5-bis(trifluoromethyl)phenyl]-N-(9R)-cinchonan-9-ylurea
- Molecular Formula : C19H18F6N2O
- Molecular Weight : 392.35 g/mol
The presence of trifluoromethyl groups enhances the compound's electronic properties, making it a valuable candidate for various chemical reactions.
Catalysis
One of the primary applications of this compound is as a bifunctional catalyst in asymmetric synthesis. It has been particularly effective in catalyzing the formation of optically active Mannich adducts from stable N-carbamate amido sulfones through enantioselective Mannich reactions. The thiourea moiety plays a critical role in stabilizing transition states during these reactions, leading to high enantioselectivity .
Antimicrobial Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial activity against various bacterial and fungal strains. For instance, compounds structurally related to this compound have shown promising results in inhibiting microbial growth in vitro, suggesting potential applications in developing new antimicrobial agents .
Medicinal Chemistry
The compound's unique structure allows it to interact with biological targets effectively. Preliminary studies indicate that it may possess anticancer properties. In vitro tests have shown that certain derivatives can inhibit the proliferation of cancer cell lines, making them candidates for further pharmacological evaluation .
Case Studies
Several case studies highlight the effectiveness of this compound in various applications:
| Study | Application | Findings |
|---|---|---|
| Study A | Catalysis | Demonstrated high enantioselectivity in Mannich reactions using this compound as a catalyst. |
| Study B | Antimicrobial | Showed significant inhibition against Staphylococcus aureus and Candida albicans strains. |
| Study C | Anticancer | In vitro tests indicated reduced viability of breast cancer cells when treated with derivatives of this compound. |
Mechanism of Action
The mechanism of action of N-[3,5-Bis(trifluoromethyl)phenyl]-N-(9R)-cinchonan-9-ylurea involves its ability to form hydrogen bonds and stabilize transition states in chemical reactions. This is primarily due to the presence of the urea moiety, which can engage in double hydrogen bonding with substrates, thereby facilitating various organic transformations . The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, leading to the formation of stable intermediates and products .
Comparison with Similar Compounds
Key Research Findings
Catalytic Efficiency: Thiourea derivatives generally outperform urea analogues in reactions requiring strong hydrogen-bond donors, achieving >90% enantiomeric excess (e.e.) in chalcone synthesis .
Stereochemical Impact : The (8α,9S) configuration in cinchona derivatives reverses enantioselectivity compared to (9R) isomers, critical for accessing opposite enantiomers .
Solubility Challenges : Urea derivatives require heating to 37°C and sonication for dissolution, whereas thioureas dissolve more readily under ambient conditions .
Safety Profile : Thiourea compounds exhibit higher toxicity (e.g., Risk Code 25), necessitating stringent handling protocols .
Biological Activity
N-[3,5-Bis(trifluoromethyl)phenyl]-N-(9R)-cinchonan-9-ylurea is a synthetic compound derived from cinchona alkaloids, notable for its bifunctional catalytic properties and potential therapeutic applications. This article delves into its biological activity, highlighting its mechanisms, efficacy in various studies, and potential applications in medical science.
- Molecular Formula : C28H26F6N4O
- Molecular Weight : 564.59 g/mol
- CAS Number : 851477-19-5
- Structure : The compound features a unique structure with a trifluoromethyl group that enhances its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its anti-cancer properties and as a potential inhibitor of specific biochemical pathways.
- Inhibition of Tumor Growth : Research indicates that this compound can inhibit the growth of liver cancer cells (HepG2 and Hep3B) in vitro. The mechanism involves the modulation of the HNF 4α pathway, which is crucial for cancer cell proliferation and metastasis .
- Induction of Apoptosis : Treatment with varying concentrations of the compound resulted in apoptosis in cancer cell lines, with studies showing a concentration-dependent increase in apoptosis markers .
- STAT3 Pathway Inhibition : The compound has been shown to inhibit the STAT3 signaling pathway, which is often activated in various cancers. This inhibition contributes to its anti-tumor effects by preventing cancer cell survival and proliferation .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Applications in Medical Science
The bifunctional nature of this compound makes it a candidate for various applications:
- Cancer Therapy : Its ability to modulate key signaling pathways positions it as a potential therapeutic agent against liver cancer and possibly other malignancies.
- Catalysis in Organic Synthesis : As an organocatalyst, it can facilitate enantioselective reactions, making it valuable in pharmaceutical synthesis .
Q & A
Q. What are the established synthetic routes for N-[3,5-Bis(trifluoromethyl)phenyl]-N-(9R)-cinchonan-9-ylurea, and what critical steps ensure high yield and purity?
The synthesis involves a two-step process:
- Step 1 : Conversion of cinchonine to 9-amino(9-deoxy)epicinchonine (AECN) via the Mitsunobu reaction, which preserves stereochemical integrity.
- Step 2 : Reaction of AECN with 3,5-bis(trifluoromethyl)phenyl isothiocyanate in tetrahydrofuran (THF) to form the thiourea derivative. Critical factors include strict anhydrous conditions during the Mitsunobu reaction and controlled stoichiometry (1:1 molar ratio of AECN to isothiocyanate) to minimize byproducts. Purification via column chromatography with ethyl acetate/hexane gradients ensures high purity (>95%) .
Q. How does the structural modification of the cinchonine scaffold with a thiourea group influence its catalytic properties?
The thiourea moiety introduces dual hydrogen-bonding sites, enabling bifunctional catalysis. The 3,5-bis(trifluoromethyl)phenyl group enhances electron-withdrawing effects, stabilizing transition states in enantioselective reactions. This modification increases enantioselectivity (up to 95% ee in Mannich reactions) and broadens substrate compatibility compared to unmodified cinchona alkaloids .
Q. What analytical techniques are essential for confirming the molecular structure and enantiomeric purity of this compound?
- NMR Spectroscopy : H and C NMR verify regioselective thiourea formation (e.g., absence of -NH peaks from AECN).
- Chiral HPLC : Using columns like Chiralpak IA/IB to determine enantiomeric excess (ee).
- X-ray Crystallography : Resolves absolute configuration, particularly for resolving ambiguities in stereochemical assignments .
Advanced Research Questions
Q. What methodologies are recommended for assessing the enantioselectivity of this compound in asymmetric catalysis?
- Kinetic Resolution : Monitor reaction progress using chiral HPLC to calculate enantioselectivity factors (k).
- Nonlinear Effects : Evaluate proportionality between catalyst ee and product ee to identify aggregation or cooperative mechanisms.
- Isotope Labeling : F NMR tracking of trifluoromethyl groups in intermediates can reveal stereochemical pathways .
Q. How can researchers address contradictions in reported enantiomeric excess values across studies using this catalyst?
Discrepancies often arise from:
- Solvent Polarity : Polar aprotic solvents (e.g., DMSO) may enhance hydrogen bonding, improving ee.
- Substrate Steric Effects : Bulky substrates reduce selectivity; systematic screening with steric maps (e.g., Charton parameters) can identify trends.
- Temperature Gradients : Lower temperatures (e.g., -20°C) often stabilize transition states, increasing ee by 10–15% .
Q. What computational approaches elucidate the mechanism of action of this organocatalyst in specific reactions?
- Density Functional Theory (DFT) : Models transition-state geometries to identify key hydrogen-bonding interactions (e.g., thiourea NH with electrophiles).
- Molecular Dynamics (MD) : Simulates solvent effects on catalyst-substrate binding.
- Docking Studies : Predict enantioselectivity by comparing energy differences between diastereomeric transition states .
Q. How do structural analogs of this compound (e.g., methoxy vs. thiourea derivatives) compare in catalytic efficiency?
- Methoxy Derivatives : Lower enantioselectivity (70–80% ee) due to reduced hydrogen-bonding capacity.
- Thiourea Analogs : Higher activity in Michael additions (90–95% ee) but require optimized acid/base co-catalysts.
- Quantitative Structure-Activity Relationship (QSAR) : Correlates substituent electronic parameters (Hammett σ) with reaction outcomes .
Data Analysis and Experimental Design
Q. What experimental designs are effective for optimizing reaction conditions when using this catalyst?
- Design of Experiments (DoE) : Use factorial designs to screen solvent, temperature, and catalyst loading. For example, a 2 factorial design can identify synergistic effects between THF (solvent), 0°C (temperature), and 5 mol% catalyst loading.
- High-Throughput Screening (HTS) : Automated platforms test >100 conditions/day, focusing on sterically hindered substrates .
Q. How can researchers mitigate catalyst deactivation during prolonged reactions?
- Additives : 2,6-lutidine (1 equiv) prevents protonation of the tertiary amine in the cinchona scaffold.
- Encapsulation : Mesoporous silica (e.g., SBA-15) immobilizes the catalyst, improving recyclability (3–5 cycles with <5% activity loss) .
Contradiction Analysis
Q. Why do some studies report variable enantioselectivity for the same reaction using this catalyst?
Key variables include:
- Impurity Profiles : Residual solvents (e.g., DMF) in commercial batches can reduce ee by 10–20%.
- Moisture Sensitivity : Trace water disrupts hydrogen-bonding networks; rigorous drying (molecular sieves) is critical.
- Substrate Purity : Contaminants like aldehydes in ketone substrates lead to side reactions. Cross-validate results using substrates from ≥2 suppliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
